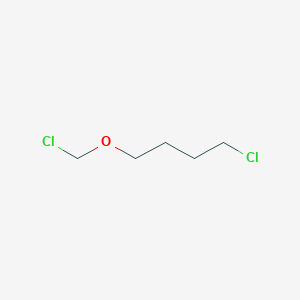
rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with two methyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: The industrial production of rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid typically involves large-scale synthesis using optimized versions of the above methods. The specific conditions and reagents used can vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology:
- Investigated for its potential role in biological systems as a conformationally restricted analog of natural amino acids.
Medicine:
- Explored for its potential use in drug design and development, particularly as a scaffold for the synthesis of bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific structural requirements.
Wirkmechanismus
The mechanism by which rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In chemical reactions, the compound’s unique cyclopropane ring can influence the reactivity and selectivity of the reactions it undergoes. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid .
- 1-Aminocyclopropanecarboxylic acid .
Comparison:
- Structural Differences: While rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid has a cyclopropane ring, similar compounds may have different ring structures or substituents.
- Reactivity: The presence of different functional groups can lead to variations in reactivity and the types of reactions these compounds can undergo.
- Applications: Each compound may have unique applications based on its specific structural and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers exploring new synthetic methods and applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1-butene", "methylmagnesium bromide", "1,2-dibromopropane", "sodium cyanide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1-butene from 1-butanol using sulfuric acid as a catalyst", "Step 2: Addition of methylmagnesium bromide to 2-methyl-1-butene to form 2-methyl-2-butanol", "Step 3: Reaction of 2-methyl-2-butanol with 1,2-dibromopropane in the presence of sodium hydroxide to form racemic 1,2-dibromo-3-methylbutane", "Step 4: Treatment of racemic 1,2-dibromo-3-methylbutane with sodium cyanide in the presence of acetic acid to form racemic 1-cyanopropane-2-methyl-3-ene", "Step 5: Reduction of racemic 1-cyanopropane-2-methyl-3-ene with sodium borohydride to form racemic 1-amino-2-methyl-3-ene", "Step 6: Hydrolysis of racemic 1-amino-2-methyl-3-ene with hydrochloric acid to form racemic 1-hydroxy-2-methyl-3-ene", "Step 7: Treatment of racemic 1-hydroxy-2-methyl-3-ene with sodium bicarbonate to form racemic 1-methylcyclopropanol", "Step 8: Dehydration of racemic 1-methylcyclopropanol with sulfuric acid to form racemic 1-methylcyclopropene", "Step 9: Addition of methylmagnesium bromide to racemic 1-methylcyclopropene to form racemic 1,2-dimethylcyclopropane", "Step 10: Oxidation of racemic 1,2-dimethylcyclopropane with potassium permanganate to form rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid" ] } | |
CAS-Nummer |
61168-37-4 |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




